(2S,4S)-4-tert-Butoxy-1-isopropyl-proline structure and properties
(2S,4S)-4-tert-Butoxy-1-isopropyl-proline structure and properties
An In-depth Technical Guide to (2S,4S)-4-tert-Butoxy-1-isopropyl-proline: A Chiral Scaffold for Advanced Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Substituted Prolines
Proline and its derivatives represent a cornerstone in medicinal chemistry and peptide science. Their rigid pyrrolidine ring introduces unique conformational constraints into molecular structures, a property that is highly sought after for modulating the biological activity and pharmacokinetic profiles of therapeutic agents.[1] Non-natural, substituted prolines are particularly valuable as chiral building blocks for creating novel peptidomimetics, enzyme inhibitors, and complex molecular scaffolds.[2][][4]
This guide focuses on a specific, highly functionalized proline analogue: (2S,4S)-4-tert-Butoxy-1-isopropyl-proline . This molecule is distinguished by two key substitutions that impart specific stereochemical and physicochemical properties:
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A (4S)-tert-butoxy group : This bulky, lipophilic ether group significantly alters the polarity and steric environment of the C4 position, influencing pyrrolidine ring pucker and potential intermolecular interactions.
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An N-isopropyl group : This substitution on the ring nitrogen removes the secondary amine's hydrogen bond donating capacity and introduces a moderately bulky alkyl group, which can further influence conformation and receptor binding.
The specific (2S,4S) stereochemistry defines a precise three-dimensional arrangement of these substituents relative to the C2 carboxylic acid, making this compound a valuable and stereochemically pure starting material for asymmetric synthesis. This guide provides a comprehensive overview of its structure, properties, a proposed synthetic pathway, and its potential applications for researchers and professionals in drug development.
Core Molecular Structure and Physicochemical Properties
(2S,4S)-4-tert-Butoxy-1-isopropyl-proline is a non-natural amino acid derivative. Its structure is defined by a pyrrolidine ring with specific stereocenters at the C2 and C4 positions.
Caption: Chemical structure of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline.
The key physicochemical properties are summarized in the table below, compiled from chemical supplier data and theoretical calculations.
| Property | Value | Source |
| CAS Number | 1263078-26-7 | [5][6] |
| Molecular Formula | C₁₂H₂₃NO₃ | [5] |
| Molecular Weight | 229.32 g/mol | [5] |
| IUPAC Name | (2S,4S)-4-(tert-butoxy)-1-isopropylpyrrolidine-2-carboxylic acid | [5] |
| InChI Key | VZEYXTGROKSICK-UWVGGRQHSA-N | [5] |
| Physical Form | Expected to be a solid at room temperature | N/A |
| Solubility | Expected to be soluble in polar organic solvents like methanol, DMSO, and DMF | N/A |
Synthesis Strategy: A Proposed Diastereoselective Route
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and stereoselective pathway can be designed based on well-established methodologies for the functionalization of proline scaffolds, primarily starting from commercially available (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline). The key challenge is the inversion of stereochemistry at the C4 position, which can be elegantly achieved via a Mitsunobu reaction.
The proposed workflow involves three main stages:
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Stereoinversion and O-Alkylation : Inverting the C4 hydroxyl group of a protected 4-hydroxyproline derivative and introducing the tert-butoxy moiety.
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N-Alkylation : Introducing the isopropyl group onto the pyrrolidine nitrogen.
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Deprotection : Removing any protecting groups to yield the final product.
Caption: Proposed synthetic workflow for (2S,4S)-4-tert-Butoxy-1-isopropyl-proline.
Detailed Experimental Protocol (Proposed)
This protocol is a representative synthesis adapted from methodologies reported for analogous 4-substituted proline derivatives.[7][8] Researchers should perform optimization studies for each step.
Materials:
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(2S,4R)-N-(tert-butoxycarbonyl)-4-hydroxyproline methyl ester
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Perfluoro-tert-butanol
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Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
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Triphenylphosphine (PPh₃)
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Tetrahydrofuran (THF), anhydrous
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Lithium hydroxide (LiOH)
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Hydrochloric acid (HCl), 4M solution in 1,4-dioxane
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Acetone
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Standard workup and purification reagents (Ethyl acetate, brine, NaHCO₃, MgSO₄, silica gel)
Step 1: Mitsunobu Inversion to form (2S,4S)-N-Boc-4-(perfluoro-tert-butoxy)proline Methyl Ester Causality: The Mitsunobu reaction is the gold standard for inverting the stereochemistry of secondary alcohols with high fidelity.[7] The use of perfluoro-tert-butanol provides a bulky ether group analogous to the target tert-butoxy group.
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Dissolve (2S,4R)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add perfluoro-tert-butanol (1.2 eq) to the mixture.
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Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
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Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the (4S)-ether product.
Step 2: Saponification to (2S,4S)-N-Boc-4-(perfluoro-tert-butoxy)proline Causality: Mild hydrolysis with LiOH is effective for cleaving the methyl ester without compromising the acid-labile Boc protecting group or the ether linkage.
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Dissolve the purified methyl ester from Step 1 (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v).
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Add lithium hydroxide (1.2 eq) and stir the solution at room temperature for 4-6 hours.
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Monitor the reaction for the disappearance of the starting material.
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Acidify the mixture to pH ~2-3 with dilute HCl.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the carboxylic acid.
Step 3: N-Boc Deprotection Causality: Strong acidic conditions, such as HCl in dioxane, are required to cleanly remove the tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine.[9]
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Dissolve the N-Boc protected acid from Step 2 in 1,4-dioxane.
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Add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 10 eq) and stir at room temperature for 2-4 hours.
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Monitor the reaction for completion.
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Concentrate the mixture under reduced pressure to remove the solvent and excess HCl, yielding the hydrochloride salt of the free amine. This crude product is often used directly in the next step.
Step 4: N-Isopropylation via Reductive Amination Causality: Reductive amination is a highly efficient and mild method for N-alkylation. Using acetone as the carbonyl source and a selective reducing agent like NaBH(OAc)₃ prevents over-alkylation and is compatible with the carboxylic acid moiety.
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Suspend the crude hydrochloride salt from Step 3 (1.0 eq) in anhydrous DCM.
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Add acetone (2-3 eq) followed by sodium triacetoxyborohydride (1.5-2.0 eq).
-
If needed, add a non-nucleophilic base like triethylamine (1.1 eq) to neutralize the hydrochloride salt.
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Stir the reaction at room temperature for 12-24 hours.
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Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
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Extract the product with DCM, dry the organic layer, and concentrate.
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Purify the final compound by flash chromatography or preparative HPLC to obtain pure (2S,4S)-4-tert-Butoxy-1-isopropyl-proline.
Structural Characterization and Validation
The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | - Appearance of signals for the isopropyl group (a septet and two doublets).- A characteristic singlet around 1.2-1.4 ppm for the nine equivalent protons of the tert-butyl group.- Diastereotopic protons on the pyrrolidine ring, showing complex multiplets.- Absence of the Boc group signal (~1.4-1.5 ppm, singlet). |
| ¹³C NMR | - Resonances corresponding to the 12 unique carbons.- Signals for the quaternary carbon and methyl carbons of the tert-butoxy group.- Signals for the methine and methyl carbons of the isopropyl group.- A downfield signal for the carboxylic acid carbon (~170-180 ppm). |
| Mass Spectrometry (ESI+) | - A prominent ion corresponding to [M+H]⁺ at m/z ≈ 230.18. |
| Chiral HPLC | - A single peak on a suitable chiral column, confirming high enantiomeric and diastereomeric purity. |
Applications in Drug Discovery and Chemical Biology
As a constrained, non-natural amino acid, (2S,4S)-4-tert-Butoxy-1-isopropyl-proline is a high-value building block for addressing key challenges in modern drug design.
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Peptidomimetics and Protease Inhibitors : Proline analogues are frequently incorporated into peptide sequences to induce specific secondary structures (e.g., β-turns) and to enhance resistance to proteolytic degradation. The bulky substituents on this molecule can act as "molecular bumpers," sterically shielding adjacent peptide bonds and providing novel interactions within a target's binding pocket. This is particularly relevant in the design of inhibitors for proteases like HCV NS3/4A or HIV protease.
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Chiral Scaffolds for Small Molecule Synthesis : The rigid pyrrolidine core serves as an excellent scaffold for orienting functional groups in a precise 3D space. It can be a starting point for the synthesis of complex alkaloids, spirocyclic compounds, and other biologically active molecules.[2] The synthesis of the anti-HCV drug Ledipasvir, for instance, relies on a related spirocyclic proline analogue.[2]
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Modulation of Physicochemical Properties : The introduction of the tert-butoxy and isopropyl groups significantly increases the lipophilicity of the molecule compared to hydroxyproline. This property can be exploited to improve the membrane permeability and oral bioavailability of drug candidates, a critical aspect of drug development.
Conclusion
(2S,4S)-4-tert-Butoxy-1-isopropyl-proline is a sophisticated chiral building block with significant potential for innovation in pharmaceutical research. Its unique combination of stereochemistry, steric bulk, and lipophilicity makes it an attractive tool for creating conformationally constrained molecules with enhanced drug-like properties. The synthetic route proposed herein, grounded in established chemical principles, provides a viable pathway for accessing this compound. As the demand for novel chemical entities with precisely controlled three-dimensional architecture continues to grow, molecules like this will play an increasingly vital role in the discovery of next-generation therapeutics.
References
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Tressler, C. M., & Zondlo, N. J. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 79(12), 5880–5886. [Link]
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Arques, E., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5694. [Link]
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Remuzon, P. (2016). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 21(9), 1239. [Link]
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Arkhipov, D., et al. (2023). Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. European Journal of Organic Chemistry, 26(4), e202201394. [Link]
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Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (2S,4S)-4-tert-Butoxy-1-isopropyl-proline. akx-reagent.com Product Page. [Link]
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